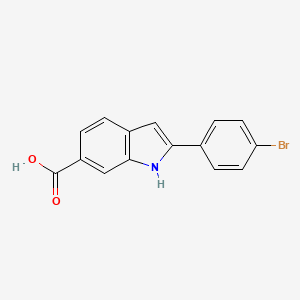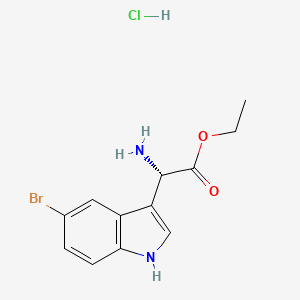
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic compound with a molecular formula of C12H14BrClN2O2 It is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated indole is then subjected to amination using an appropriate amine source, such as ethyl glycinate hydrochloride, under basic conditions.
Esterification: The resulting amino-indole compound is esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the desired ethyl ester product.
Hydrochloride Formation: Finally, the ethyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the halogen substituent on the indole ring.
Uniqueness
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
1384268-49-8 |
|---|---|
Fórmula molecular |
C12H14BrClN2O2 |
Peso molecular |
333.61 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
Clave InChI |
COMBZLAGHWTYPP-MERQFXBCSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl |
SMILES canónico |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
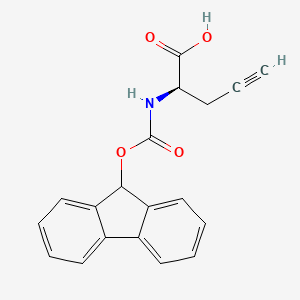
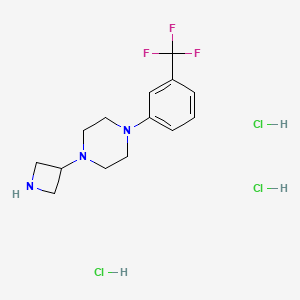

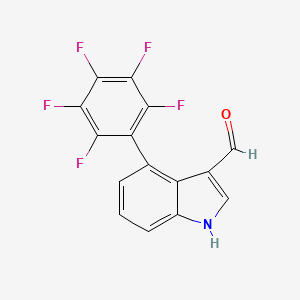

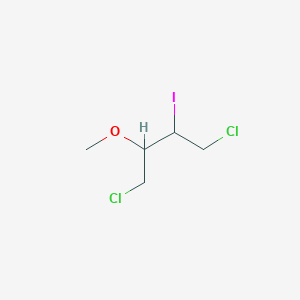
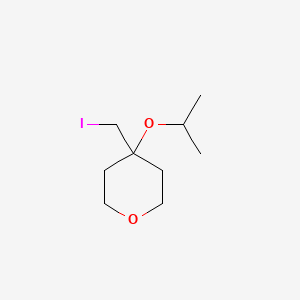
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


